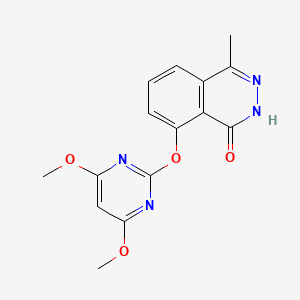![molecular formula C14H17NO2 B12621778 Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate CAS No. 919288-18-9](/img/structure/B12621778.png)
Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate is a complex organic compound that features a bicyclic structure with a nitrogen atom incorporated into one of the rings.
Métodos De Preparación
The synthesis of ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate typically involves the cyclopropanation of enynes or related compounds. One common method is the metal-mediated cyclopropanation domino reaction, which uses transition metal catalysts such as palladium, gold, ruthenium, cobalt, nickel, or rhodium . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .
Análisis De Reacciones Químicas
Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents. Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. Similar compounds include:
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related bicyclic framework.
Duocarmycin: A group of compounds known for their cytotoxicity and potential as antitumor agents. These compounds share structural similarities but differ in their specific biological activities and applications.
Propiedades
Número CAS |
919288-18-9 |
|---|---|
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
ethyl 4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-13(16)10-3-5-11(6-4-10)14-7-12(14)8-15-9-14/h3-6,12,15H,2,7-9H2,1H3 |
Clave InChI |
DMIGPVCYWKGEJJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C23CC2CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
![5-Chloro-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12621703.png)
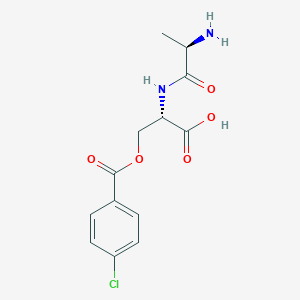

![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
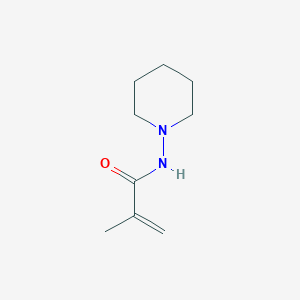
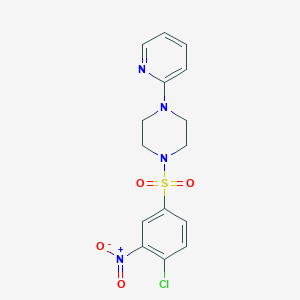
![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
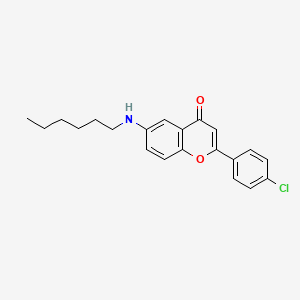
![9-[(But-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12621744.png)
![[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12621752.png)

